Disodium (8-((5-chloro-2-hydroxyphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonato(4-))hydroxychromate(2-)
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Overview
Description
Disodium (8-((5-chloro-2-hydroxyphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonato(4-))hydroxychromate(2-) is a complex organic compound with a molecular formula of C16H13ClCrN2Na2O9S2+2 and a molecular weight of 574.80. This compound is known for its vibrant color and is often used in various industrial applications, including dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium (8-((5-chloro-2-hydroxyphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonato(4-))hydroxychromate(2-) typically involves the diazotization of 5-chloro-2-hydroxyaniline followed by coupling with 7-hydroxynaphthalene-1,3-disulfonic acid. The reaction is carried out under acidic conditions to facilitate the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Disodium (8-((5-chloro-2-hydroxyphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonato(4-))hydroxychromate(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of chromium.
Reduction: Reduction reactions can lead to the cleavage of the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and sulfonate groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromium(VI) compounds, while reduction can produce aromatic amines .
Scientific Research Applications
Disodium (8-((5-chloro-2-hydroxyphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonato(4-))hydroxychromate(2-) has a wide range of scientific research applications:
Chemistry: Used as a reagent in various analytical techniques and as a standard in spectrophotometric analyses.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its unique chemical properties.
Industry: Widely used in the production of dyes and pigments, particularly in the textile and printing industries .
Mechanism of Action
The mechanism of action of Disodium (8-((5-chloro-2-hydroxyphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonato(4-))hydroxychromate(2-) involves its interaction with various molecular targets. The azo bond and the chromium center play crucial roles in its reactivity. The compound can interact with nucleophiles and electrophiles, leading to various chemical transformations. The molecular pathways involved include electron transfer processes and coordination chemistry with metal ions .
Comparison with Similar Compounds
Similar Compounds
- Disodium (1-((5-chloro-2-hydroxyphenyl)azo)-2-naphthalenolato)(4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)-7-((1-oxo-2-propenyl)amino)-2-naphthalenesulfonato)chromate
- Disodium (5,8-dichloro-2-((5-chloro-2-hydroxyphenyl)azo)-1-naphtholato)(4-hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)naphthalene-1-sulphonato)chromate .
Uniqueness
What sets Disodium (8-((5-chloro-2-hydroxyphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonato(4-))hydroxychromate(2-) apart is its specific structural configuration, which imparts unique chemical and physical properties. Its vibrant color and stability make it particularly valuable in industrial applications, while its reactivity and interaction with various molecular targets make it a subject of interest in scientific research .
Properties
CAS No. |
54306-63-7 |
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Molecular Formula |
C16H13ClCrN2Na2O9S2+2 |
Molecular Weight |
574.8 g/mol |
IUPAC Name |
disodium;8-[(5-chloro-2-hydroxyphenyl)diazenyl]-7-hydroxynaphthalene-1,3-disulfonic acid;chromium;hydrate |
InChI |
InChI=1S/C16H11ClN2O8S2.Cr.2Na.H2O/c17-9-2-4-12(20)11(6-9)18-19-16-13(21)3-1-8-5-10(28(22,23)24)7-14(15(8)16)29(25,26)27;;;;/h1-7,20-21H,(H,22,23,24)(H,25,26,27);;;;1H2/q;;2*+1; |
InChI Key |
LVBHILCJNRIION-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)N=NC3=C(C=CC(=C3)Cl)O)O.O.[Na+].[Na+].[Cr] |
Origin of Product |
United States |
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